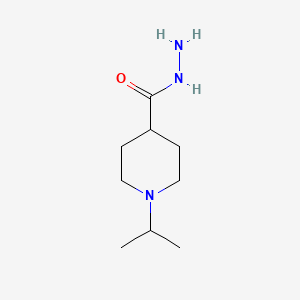

1-(Propan-2-yl)piperidine-4-carbohydrazide

货号 B8549412

分子量: 185.27 g/mol

InChI 键: MRYDUIQEAIDVHW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08436003B2

Procedure details

3.60 g (18.1 mmol) of ethyl 1-(1-methylethyl)piperidin-4-carboxylate and 1.00 g (19.9 mmol) of hydrazine hydrate were initially charged in 15 ml of ethanol and stirred at reflux for 16 h. The reaction mixture was cooled to RT and concentrated, and the residue was lyophilized. The crude product was triturated with diethyl ether (25 ml), filtered off and dried. This gave 1.91 g (57% of theory) of the product.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12]CC)=O)[CH2:6][CH2:5]1)[CH3:3].O.[NH2:16][NH2:17]>C(O)C>[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([NH:16][NH2:17])=[O:12])[CH2:6][CH2:5]1)[CH3:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)N1CCC(CC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 16 h

|

|

Duration

|

16 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was triturated with diethyl ether (25 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(C)N1CCC(CC1)C(=O)NN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |